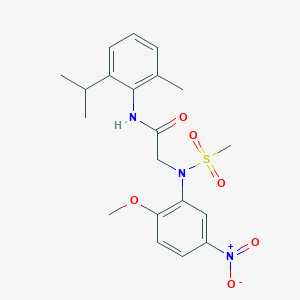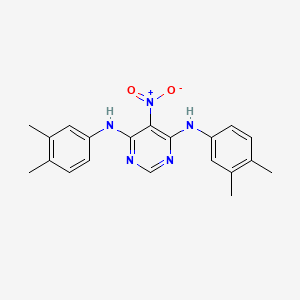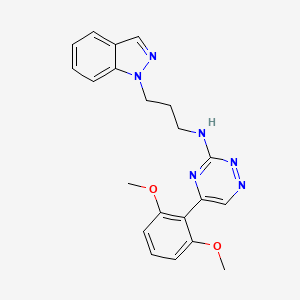![molecular formula C15H20N2O B5165844 1-[4-(3,5-Dimethylphenoxy)butyl]imidazole](/img/structure/B5165844.png)
1-[4-(3,5-Dimethylphenoxy)butyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,5-Dimethylphenoxy)butyl]imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,5-Dimethylphenoxy)butyl]imidazole typically involves the following steps:
Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(3,5-dimethylphenoxy)butane.
Imidazole Ring Formation: The phenoxybutyl intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(3,5-Dimethylphenoxy)butyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the imidazole ring or the phenoxybutyl chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce deoxygenated or hydrogenated products.
Aplicaciones Científicas De Investigación
1-[4-(3,5-Dimethylphenoxy)butyl]imidazole has a wide range of scientific research applications, including:
Biology: It may serve as a ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: Utilized in the development of functional materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 1-[4-(3,5-Dimethylphenoxy)butyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. Additionally, the phenoxybutyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparación Con Compuestos Similares
1-[4-(4-Bromo-3,5-dimethylphenoxy)butyl]imidazole: A brominated analog with potential differences in reactivity and biological activity.
1-[4-(3,5-Dimethylphenoxy)butyl]-1H-benzimidazole: A benzimidazole derivative with distinct pharmacological properties.
Uniqueness: 1-[4-(3,5-Dimethylphenoxy)butyl]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,5-dimethylphenoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[4-(3,5-dimethylphenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-13-9-14(2)11-15(10-13)18-8-4-3-6-17-7-5-16-12-17/h5,7,9-12H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKCBLVUYBNODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5165789.png)

![4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5165794.png)
![N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-4-CHLORO-2-NITROBENZAMIDE](/img/structure/B5165801.png)
![4,4'-[(5-bromo-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5165803.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B5165809.png)
![N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5165810.png)
![N-(2,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5165818.png)
![(3aS,6aR)-3-[2-(4-methoxyphenyl)ethyl]-5-[(1-methylimidazol-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5165822.png)
![2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5165823.png)
![1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5165833.png)
![4-[(5,6,7,8-tetrahydro-1-naphthalenylamino)carbonyl]phenyl acetate](/img/structure/B5165845.png)

